molecular formula C6H6NaO8S2 B1681039 Tiron CAS No. 149-45-1

Tiron

Cat. No.: B1681039
CAS No.: 149-45-1
M. Wt: 293.2 g/mol
InChI Key: ISLHTVXEVCZNHS-UHFFFAOYSA-N
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Description

Tiron: , also known by its systematic name disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a chemical compound widely recognized for its ability to form strong complexes with metals such as titanium and iron . This compound is characterized by its water solubility and non-toxic nature, making it a valuable reagent in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiron can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically involve heating catechol with sulfuric acid under controlled temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes where catechol is treated with sulfuric acid in reactors designed to handle high temperatures and pressures. The resulting sulfonated product is then neutralized with sodium hydroxide to yield disodium 4,5-dihydroxy-1,3-benzenedisulfonate .

Chemical Reactions Analysis

Types of Reactions: Tiron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tiron is extensively used as a chelating agent in analytical chemistry for the determination of trace metals. It forms stable complexes with metals like iron, aluminum, and titanium, which can be detected using colorimetric and spectrophotometric methods .

Biology and Medicine: In biological and medical research, this compound is used for its antioxidant properties. It can scavenge reactive oxygen species, making it useful in studies related to oxidative stress and its effects on cellular processes .

Industry: this compound is employed in the electrochemical industry for the preparation of redox flow batteries and modified glass electrodes. Its ability to form stable complexes with metals enhances the performance and stability of these devices .

Mechanism of Action

Tiron exerts its effects primarily through its ability to chelate metal ions. The compound’s catechol groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress . In biological systems, this compound’s antioxidant properties help protect cells from damage caused by reactive oxygen species .

Comparison with Similar Compounds

    Catechol: Similar to Tiron in its ability to chelate metal ions but lacks the sulfonate groups, making it less water-soluble.

    Disodium ethylenediaminetetraacetate (EDTA): Another chelating agent widely used in analytical chemistry and medicine.

Uniqueness: this compound’s uniqueness lies in its dual functionality as both a chelating agent and an antioxidant. Its water solubility and non-toxic nature further enhance its applicability in various fields, making it a versatile compound for scientific research and industrial applications .

Biological Activity

Tiron, chemically known as sodium 4,5-dihydroxybenzene-1,3-disulfonate, is a potent antioxidant that has garnered attention for its diverse biological activities. This article explores this compound's mechanisms of action, effects on various cell types, and its potential therapeutic applications based on recent research findings.

Antioxidant Properties

This compound acts primarily as a scavenger of reactive oxygen species (ROS), which are implicated in oxidative stress and various pathological conditions. Its ability to mitigate oxidative damage has been demonstrated in multiple studies:

  • Cellular Protection : this compound has been shown to enhance mitochondrial function and reduce senescence in human periosteum-derived cells (hPDCs). It increases mitochondrial activity while decreasing markers of cellular aging, such as senescence-associated β-galactosidase activity .
  • Inhibition of Matrix Metalloproteinases : In human dermal fibroblasts, this compound inhibits the expression of matrix metalloproteinases (MMP)-1 and MMP-3 induced by ultraviolet B (UVB) radiation. This inhibition occurs through blocking the activation of the MAPK signaling pathway and preventing AP-1 binding to MMP promoters, suggesting its role in protecting against photoaging .

Effects on Osteogenic Differentiation

This compound's impact on osteogenic differentiation presents a complex picture:

  • Positive Effects : While this compound enhances mitochondrial function in hPDCs, it paradoxically impairs osteoblastic differentiation. Specifically, it reduces alkaline phosphatase (ALP) activity and mineralization, suggesting a nuanced role in bone health .
  • Mitochondrial Biogenesis : The compound promotes mitochondrial biogenesis during osteoblastic differentiation, indicating that while it supports mitochondrial health, it may not favor the differentiation process itself .

Research Findings and Case Studies

Several studies have elucidated this compound's biological activities through various methodologies:

Study FocusFindingsMethodology
Antioxidant effects in hPDCsIncreased mitochondrial activity; decreased cellular senescenceWestern blot, ELISA
Inhibition of MMPs in fibroblastsReduced UVB-induced MMP-1 and MMP-3 expression; blocked MAPK pathway activationReal-time PCR, Western blot
Osteogenic differentiation impactsReduced ALP activity and mineralization despite increased mitochondrial functionCell culture assays

Potential Therapeutic Applications

Given its antioxidant properties and effects on cellular pathways, this compound holds promise for several therapeutic applications:

  • Skin Protection : Its ability to inhibit UVB-induced damage suggests potential use in skincare formulations aimed at preventing photoaging.
  • Bone Health : Although it impairs osteogenic differentiation, understanding its dual role could lead to targeted therapies for age-related bone diseases by modulating oxidative stress responses.

Properties

CAS No.

149-45-1

Molecular Formula

C6H6NaO8S2

Molecular Weight

293.2 g/mol

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate

InChI

InChI=1S/C6H6O8S2.Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);

InChI Key

ISLHTVXEVCZNHS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

149-45-1
9001-09-6

physical_description

Solid;  [Merck Index] Off-white crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

149-46-2 (parent cpd)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt
Tiron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Tiron primarily functions as a metal chelator and an antioxidant.

    A: * Molecular Formula: C6H6O8S2Na2·H2O* Molecular Weight: 354.22 g/mol* Spectroscopic Data: this compound exhibits characteristic peaks in various spectroscopic analyses, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. For instance, UV-Vis spectrophotometry is commonly employed to study this compound adsorption onto materials like alumina []. FTIR analysis provides insights into the adsorption mechanism of this compound, revealing the involvement of its alcohol groups in forming inner-sphere complexes with metal ions []. Additionally, 1H and 17O NMR relaxometric studies have been utilized to investigate the Fe(III)-Tiron system in solution, providing valuable information about the structure and dynamics of the formed complexes [].

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